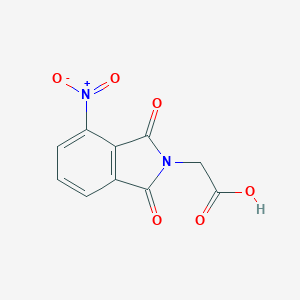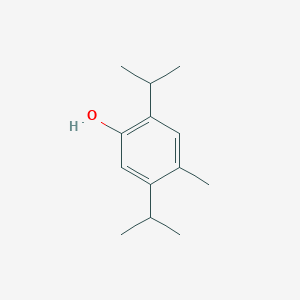
Selenanthrene, octafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenanthrene, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the selenophene family, which is a class of organic compounds containing selenium atoms in their structure. Selenanthrene, octafluoro- is a highly fluorinated derivative of selenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) that contains a selenium atom in its structure.
Scientific Research Applications
Selenanthrene, octafluoro- has been studied extensively for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Additionally, selenanthrene, octafluoro- has been studied for its potential use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of selenanthrene, octafluoro- is not well understood. However, it is believed that its unique structure and fluorination pattern contribute to its potential applications in various fields of science. The selenium atom in its structure may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of selenanthrene, octafluoro- have not been extensively studied. However, it has been reported to exhibit low toxicity in vitro and in vivo studies. Further studies are needed to determine its potential toxicity and effects on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using selenanthrene, octafluoro- in lab experiments is its unique properties, which may contribute to its potential applications in various fields of science. However, its high cost and limited availability may be a limitation for some researchers.
Future Directions
There are several future directions for the study of selenanthrene, octafluoro-. One potential direction is the investigation of its potential applications in organic electronics, such as OLEDs and organic solar cells. Another potential direction is the study of its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to determine its potential toxicity and effects on biological systems.
Synthesis Methods
The synthesis of selenanthrene, octafluoro- involves the reaction of selenanthrene with octafluorocyclopentene in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which results in the formation of selenanthrene, octafluoro-. This method has been reported to have a high yield and is relatively simple to perform.
properties
CAS RN |
16259-99-7 |
|---|---|
Product Name |
Selenanthrene, octafluoro- |
Molecular Formula |
C12F8Se2 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octafluoroselenanthrene |
InChI |
InChI=1S/C12F8Se2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |
InChI Key |
NLLUAIGTRYPSKC-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C2C(=C1F)[Se]C3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
Canonical SMILES |
C1(=C(C(=C2C(=C1F)[Se]C3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
synonyms |
Octafluoroselenanthrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)







